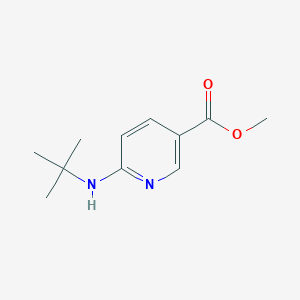

Methyl 6-(tert-butylamino)nicotinate

Description

Significance of Nicotinate (B505614) Scaffolds in Medicinal Chemistry and Agrochemical Research

In the realm of agrochemicals, the pyridine (B92270) moiety is a key component in a significant percentage of top-selling products, including herbicides, fungicides, and insecticides. chemohollic.com The structural versatility of pyridine derivatives allows for the design of molecules with specific modes of action, targeting crucial biological processes in weeds, fungi, and insects. chemohollic.comresearchgate.net Patents have been filed for novel 4-aminopyridine (B3432731) and 6-aminopyrimidine carboxylates as herbicides, highlighting the ongoing interest in this class of compounds for agricultural applications. chemohollic.com

Overview of Aminonicotinate Derivatives and Their Research Context

Aminonicotinate derivatives, characterized by the presence of an amino group on the nicotinate framework, represent a particularly important subclass. The introduction of an amino group can significantly influence the molecule's polarity, basicity, and hydrogen bonding capabilities, thereby altering its biological activity. Research has shown that aminonicotinate derivatives are promising candidates for the development of novel therapeutic and agrochemical agents. For instance, various aminopyridine derivatives have been explored for their potential as herbicides. chegg.commdpi.com The strategic placement of the amino group and other substituents on the pyridine ring is a key aspect of the design and synthesis of new bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 6-(tert-butylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)13-9-6-5-8(7-12-9)10(14)15-4/h5-7H,1-4H3,(H,12,13) |

InChI Key |

AZMLLXPUGIAKFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Synthesis and Characterization of Methyl 6 Tert Butylamino Nicotinate

Synthetic Methodologies

A plausible and widely utilized method for the synthesis of "this compound" involves the palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

The likely starting materials for this synthesis are Methyl 6-chloronicotinate and tert-butylamine . The reaction would be carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a suitable phosphine (B1218219) ligand, for instance, Xantphos. A base, such as cesium carbonate (Cs₂CO₃), is also required to facilitate the reaction, which is typically conducted in an inert solvent like toluene. researchgate.netnih.gov

The general reaction scheme is as follows:

> Figure 1: Plausible synthetic route to this compound via Buchwald-Hartwig amination.

An alternative, though potentially less direct, route could involve the synthesis of the precursor Methyl 6-((tert-butoxycarbonyl)amino)nicotinate . testbook.com This intermediate could then be deprotected to yield the free amine, which could subsequently be alkylated with a tert-butyl source, although this is a more convoluted pathway.

Spectroscopic and Physical Properties

The structural confirmation of "this compound" would rely on a combination of spectroscopic techniques and physical property measurements.

| Property | Expected Data |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR | Expected signals would include those for the tert-butyl protons (a singlet around 1.3-1.5 ppm), the methyl ester protons (a singlet around 3.8-3.9 ppm), and the aromatic protons on the pyridine (B92270) ring in the 6.5-8.5 ppm region. The NH proton would likely appear as a broad singlet. |

| ¹³C NMR | Characteristic peaks would be expected for the carbonyl carbon of the ester (around 165-170 ppm), the carbons of the pyridine ring, the carbons of the tert-butyl group, and the methyl ester carbon. |

| IR Spectroscopy | Key absorption bands would include a C=O stretch for the ester group (around 1720-1740 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with characteristic fragmentation patterns. |

This is an interactive data table. Click on the headers to sort.

Chemical Reactivity and Potential Applications

Key Chemical Reactions

The chemical reactivity of "Methyl 6-(tert-butylamino)nicotinate" is dictated by its functional groups: the secondary amine, the ester, and the pyridine (B92270) ring.

Amine Functionality: The secondary amine can undergo further N-alkylation or acylation reactions. It can also act as a base, reacting with acids to form salts. researchgate.net

Ester Functionality: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(tert-butylamino)nicotinic acid . It can also undergo transesterification with other alcohols.

Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating amino group and the electron-withdrawing ester group will influence the position of substitution.

Potential Research Applications

Given the established biological activity of the nicotinate (B505614) and aminopyridine scaffolds, "this compound" and its derivatives hold potential in several areas of research.

The structural similarity of "this compound" to known herbicidal compounds containing the aminopyridine core suggests its potential as a lead compound in agrochemical research. chemohollic.commdpi.com The tert-butyl group introduces lipophilicity, which can be a crucial factor for a molecule's ability to penetrate plant cuticles and reach its target site. Further derivatization of this compound could lead to the discovery of novel herbicides with improved efficacy and selectivity. prepchem.comrsc.org

The aminonicotinate scaffold is a valuable pharmacophore in drug discovery. youtube.comchegg.com The specific substitution pattern of "this compound" could be explored for its interaction with various biological targets. Modification of the ester and amine functionalities could lead to a library of compounds for screening against different diseases.

An in-depth examination of the synthetic pathways leading to this compound and its related analogues reveals a variety of chemical strategies. These methods focus on the careful construction of the substituted pyridine core and the precise introduction of key functional groups.

Structure Activity Relationship Sar Investigations in Nicotinate Ligands

Conformational Analysis and its Impact on Ligand-Target Interactions

The ability of a ligand to bind to its biological target is fundamentally dependent on its conformation—the spatial arrangement of its atoms. For nicotinate (B505614) ligands, the orientation of the ester group and the amino substituent relative to the pyridine (B92270) ring can significantly influence binding affinity. The interaction of ligands with nicotinic acetylcholine (B1216132) receptors (nAChRs), for example, is highly sensitive to the ligand's shape.

Key binding interactions for nicotinic ligands often include:

Cation-π interactions: This occurs between the positive charge of the ligand and the electron-rich face of an aromatic amino acid residue, such as tryptophan (Trp), in the receptor's binding site. researchgate.net

Hydrogen Bonding: The hydrogen bond donor and acceptor groups on the ligand can form crucial connections with the receptor. For instance, studies on nicotine (B1678760) binding have shown that while it may not form a cation-π bond, it can establish a hydrogen bond with the backbone carbonyl of a tryptophan residue. researchgate.netumd.edu

Influence of the tert-Butylamino Group on Biological Recognition

The substituent at the 6-position of the nicotinate ring is a critical determinant of biological recognition. The tert-butylamino group in Methyl 6-(tert-butylamino)nicotinate has several features that profoundly influence its interaction with biological targets:

Steric Bulk: The tert-butyl group is sterically demanding. Its bulky nature can serve as a molecular anchor, fitting into a specific hydrophobic pocket within the receptor. This can enhance binding affinity and selectivity compared to smaller substituents. However, if the binding pocket cannot accommodate this bulk, a significant loss of activity may occur.

Lipophilicity: The alkyl nature of the tert-butyl group increases the lipophilicity of that region of the molecule, which can promote interactions with hydrophobic residues in the binding site.

Electron-Donating Effect: The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This modification of the electronic landscape of the molecule can influence its ability to participate in key interactions like hydrogen bonding and cation-π stacking.

In related heterocyclic systems, such as 1,3,5-triazines, the presence of a butylamino group has been shown to be integral to how the molecule orients itself within the active site of a target protein. mdpi.com This underscores the importance of alkylamino groups in defining the binding mode of heterocyclic ligands.

Positional Isomerism and Substituent Effects on Bioactivity Profiles

The specific placement of substituents on the pyridine ring is a cornerstone of its bioactivity. Moving the ester or amino group to different positions results in distinct positional isomers with potentially divergent biological effects. For example, moving the amino group from the 6-position to the 4- or 5-position would alter the molecule's dipole moment and the geometry of its hydrogen bonding vectors.

Studies on other classes of heterocyclic compounds, such as nitroimidazoles, clearly demonstrate the critical nature of positional isomerism. In that class, 4-nitro and 5-nitro isomers exhibit entirely different activity profiles against Mycobacterium tuberculosis. nih.gov The 4-nitro isomers show activity under both aerobic and anaerobic conditions, while the 5-nitro isomers are typically active only under anaerobic conditions. nih.gov This difference is attributed to how the isomers interact with specific activating enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Nicotinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These models provide mathematical expressions that can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. mdpi.comyoutube.com

For classes of compounds like nicotinate derivatives, 3D-QSAR methodologies are particularly powerful. nih.gov These approaches build models based on molecular fields, such as steric and electrostatic fields, or more advanced quantum chemical properties. nih.gov A study on inhibitors of the CYP2A6 enzyme, which metabolizes nicotine, demonstrated the utility of using fields derived from conceptual Density Functional Theory (DFT), including electron density and the Fukui function (which describes reactivity). nih.gov The resulting models were statistically robust and could successfully predict the inhibitory potency of a separate test set of compounds. nih.gov

The success of a QSAR model is evaluated using several statistical metrics, as shown in the table below, which presents results from a 3D-QSAR study on CYP2A6 inhibitors. nih.gov

| Model Descriptors | r² (Goodness of Fit) | q² (Internal Predictive Ability) |

| Electron Density & Fukui Function | 0.82 | 0.72 |

| Steric & Electrostatic Fields | Not Reported | Not Reported |

| Data sourced from a 3D-QSAR analysis of P450 2A6 inhibitors. nih.gov |

An r² value close to 1.0 indicates that the model fits the training data well, while a high q² (cross-validated r²) value suggests good internal predictive power. jocpr.com Such validated models provide crucial insights into the structural features that enhance or diminish biological activity, thereby streamlining the design of novel nicotinate derivatives. jocpr.com

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of publicly available research detailing the specific biological activities of the chemical compound this compound. While the requested article outline focuses on its potential applications in chemical biology research, specifically concerning nicotinic acetylcholine receptors (nAChRs) and cholinesterase enzymes, no dedicated studies on this particular compound could be retrieved.

The inquiry sought to elaborate on the compound's role in several key research areas, including its interaction with the orthosteric and allosteric binding sites of nAChRs, its selectivity for various nAChR subtypes, and its capacity to modulate receptor function and downstream signaling. Furthermore, the investigation aimed to uncover any research into its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the mechanistic details of such inhibition.

General research into nicotinic acetylcholine receptor ligands and cholinesterase inhibitors is extensive. The scientific community actively investigates numerous compounds for their potential to modulate the cholinergic system, which is implicated in a wide range of physiological processes and neurological disorders. This broad field of study encompasses the exploration of how different chemical structures interact with nAChR subtypes and inhibit cholinesterase enzymes, with the ultimate goal of developing novel therapeutic agents.

Consequently, it is not possible to provide a detailed article focusing solely on the chemical compound “this compound” as its biological and chemical properties in the specified contexts have not been publicly documented.

Applications in Chemical Biology Research

Research on Other Biological Targets and Pathways

While direct research on Methyl 6-(tert-butylamino)nicotinate is specific, the broader family of nicotinic acid derivatives, to which it belongs, has been the subject of extensive investigation across various biological targets and pathways. These studies provide a foundational understanding of the potential activities of this chemical class.

Anti-inflammatory Mechanism Research of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have demonstrated notable anti-inflammatory properties, which are generally attributed to lipoprotein-independent pathways. nih.gov Research indicates that these effects are mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov

The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) pathway, a critical regulator of inflammatory responses. nih.gov Activation of GPR109A by nicotinic acid leads to a reduction in the phosphorylation of key signaling proteins IKKβ and IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov This action effectively suppresses the transcription of major pro-inflammatory mediators. nih.gov Studies in activated human monocytes have shown that nicotinic acid can significantly decrease the secretion of:

Tumor Necrosis Factor-alpha (TNF-α) nih.gov

Interleukin-6 (IL-6) nih.gov

Monocyte Chemoattrapictant Protein-1 (MCP-1) nih.gov

Further research into novel synthesized nicotinic acid derivatives has confirmed their ability to inhibit these inflammatory cytokines, as well as downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. nih.gov Interestingly, these anti-inflammatory effects are independent of the prostaglandin (B15479496) pathways responsible for the common flushing side effect associated with niacin. nih.gov

Some derivatives, such as methyl nicotinate (B505614), can induce a temporary and localized inflammation when applied topically, making them useful as chemical challengers in human models to evaluate the efficacy of anti-inflammatory formulations. ulusofona.ptnih.gov

Table 1: Summary of Anti-inflammatory Mechanisms of Nicotinic Acid Derivatives

| Mechanism Component | Action | Key Mediators Affected | Reference |

| Receptor | GPR109A Activation | N/A | nih.gov |

| Signaling Pathway | Inhibition of NF-κB Pathway | IKKβ, IκBα, p65 | nih.gov |

| Cytokines | Reduced Secretion/Expression | TNF-α, IL-6, MCP-1 | nih.govnih.gov |

| Enzymes | Inhibition | iNOS, COX-2 | nih.gov |

Antimicrobial Research Focus on Mechanisms and Broad-Spectrum Action

The nicotinic acid scaffold is a key feature in a variety of compounds investigated for their antimicrobial properties. researchgate.net Derivatives have shown potential against a wide range of pathogens, including bacteria and fungi, and are considered a promising starting point for developing new agents to combat multi-drug resistant microbes. researchgate.net

The mechanisms of action are diverse and depend on the specific derivative structure:

Inhibition of Peptide Synthesis : Certain nicotinic acid derivatives are highly specific antibacterial agents against Mycobacterium, where they appear to function by inhibiting the synthesis of peptides. drugs.com

Cell Wall Inhibition : Dipeptide derivatives based on nicotinoylglycylglycine have been proposed to act as irreversible inhibitors of Penicillin-Binding Protein 3 (PBP3), a mechanism analogous to that of penicillin antibiotics. nih.gov

DNA Interaction and Cell Cycle Arrest : Nicotinamide (B372718), the amide of nicotinic acid, has been shown at high concentrations to inhibit the growth of various microbes by preventing the complete separation of daughter cells during division. mdpi.com This is accompanied by an expansion of chromatin and direct interaction with DNA, hindering its successful amplification. mdpi.com

Broad-Spectrum Activity : Acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

These findings highlight the versatility of the nicotinic acid structure in designing antimicrobial agents with varied and specific mechanisms of action. researchgate.netnih.gov

Table 2: Antimicrobial Mechanisms of Nicotinic Acid Derivatives

| Derivative Class | Target Organism(s) | Proposed Mechanism of Action | Reference |

| General Nicotinic Acid Derivatives | Mycobacterium | Inhibition of peptide synthesis | drugs.com |

| Nicotinoylglycylglycine Dipeptides | Bacteria | Irreversible inhibition of Penicillin-Binding Protein 3 (PBP3) | nih.gov |

| Nicotinamide | Bacteria and Fungi | Cell cycle arrest; direct DNA interaction | mdpi.com |

| Acylhydrazones / 1,3,4-Oxadiazoles | Gram-positive bacteria (including MRSA) | Not fully elucidated, but show potent bactericidal effect | researchgate.netnih.gov |

Research into Insecticidal Mechanisms of Nicotinoid Compounds

Neonicotinoids, a major class of insecticides, are structurally related to the natural insecticide nicotine (B1678760) and act on the central nervous system of insects. nih.govsigmaaldrich.com Their primary mechanism of action is the selective binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.org

The selective toxicity of neonicotinoids towards insects over mammals is a key aspect of their function and is based on several factors:

Receptor Subunit Differences : The composition and structure of nAChR subunits differ significantly between insects and mammals. Most neonicotinoids bind with much higher affinity to insect nAChRs. nih.govwikipedia.org

Physiological pH and Charge : Unlike nicotine, which is mostly protonated (charged) at physiological pH, neonicotinoids are uncharged. nih.gov This allows them to more readily penetrate the insect's blood-brain barrier and reach their target in the central nervous system. wikipedia.org The charged nature of other nicotinoids hinders their ability to cross the mammalian blood-brain barrier. wikipedia.org

The binding of neonicotinoids to insect nAChRs triggers an overstimulation of the neuron, which cannot be regulated by acetylcholinesterase. This leads to paralysis and subsequent death of the insect, often within hours. sigmaaldrich.com This targeted action makes compounds like imidacloprid (B1192907) and clothianidin highly effective against a broad range of piercing-sucking insect pests. nih.govmdpi.comresearchgate.net

Table 3: Comparison of Neonicotinoid Action on Insect vs. Mammalian Receptors

| Feature | Insect Nervous System | Mammalian Nervous System | Reference |

| Binding Affinity | High | Low | nih.govwikipedia.org |

| Receptor Location | Primarily Central Nervous System | Central and Peripheral Nervous Systems | wikipedia.org |

| Compound Charge at pH~7 | Uncharged (as neonicotinoid) | Charged (as protonated nicotinoid) | nih.gov |

| Blood-Brain Barrier | Penetrated by uncharged neonicotinoids | Not easily penetrated by charged nicotinoids | wikipedia.org |

| Outcome | Overstimulation, paralysis, death | Low toxicity | nih.govsigmaaldrich.com |

Studies on Neuroprotective Effects in Cellular Models

Nicotinamide, a key derivative of nicotinic acid, has been shown to exert significant neuroprotective effects in various cellular and animal models of neurological stress and disease. researchgate.netnih.gov The mechanisms underlying this protection are multifaceted and often involve mitigating cellular stress and supporting DNA repair.

In models of ischemia (oxygen-glucose deprivation), nicotinamide protects primary cortical cells by:

Reducing the production of reactive oxygen species (ROS). researchgate.net

Diminishing excessive intracellular calcium influx. researchgate.net

Inhibiting apoptosis, as evidenced by reduced caspase-3 cleavage and nuclear condensation. researchgate.net

A central element in nicotinamide's neuroprotective activity is its role as a precursor to NAD+ and its interaction with the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov In models of diabetic retinopathy and Huntington's disease, nicotinamide has been shown to attenuate neuronal death by preventing oxidative DNA damage and reducing the cleavage of PARP-1. nih.govnih.gov This action helps to preserve neuronal integrity and function. nih.gov Furthermore, research into nAChR stimulation has shown that it can suppress inflammatory responses in astrocytes and protect neurons from glutamate-induced toxicity, with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway playing an important downstream role. researchgate.netbohrium.com

Table 4: Summary of Neuroprotective Mechanisms of Nicotinamide in Cellular Models

| Studied Condition | Key Protective Action | Cellular/Molecular Target | Reference |

| Ischemia / Hypoxia | Reduces oxidative stress and apoptosis | ROS, intracellular Ca2+, Caspase-3 | researchgate.net |

| Diabetic Retinopathy | Reduces oxidative DNA damage and gliosis | PARP-1, Retinal Ganglion Cells | nih.gov |

| Huntington's Disease Model | Prevents oxidative stress and neuronal death | PARP-1 | nih.gov |

| Glutamate Neurotoxicity | Suppresses inflammatory response | nAChRs, PI3K/Akt pathway | researchgate.netbohrium.com |

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor for the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the 6-amino group and the methyl nicotinate (B505614) fragment within Methyl 6-(tert-butylamino)nicotinate renders it an ideal starting material for the synthesis of a variety of fused heterocyclic compounds. The strategic placement of these functional groups allows for sequential or one-pot cyclization reactions to construct bicyclic and polycyclic systems of significant interest in pharmaceutical research.

One of the most prominent applications of 6-aminonicotinate derivatives is in the synthesis of pyrido[2,3-d]pyrimidines. capes.gov.brnih.govnih.gov This class of compounds is recognized for its diverse biological activities, including kinase inhibition. The general synthetic strategy involves the condensation of the 6-amino group with a suitable three-carbon electrophile, often a derivative of malonic acid or a β-ketoester, followed by cyclization. The tert-butyl group on the amine can serve as a directing group or a temporary protecting group that can be removed under specific conditions to allow for further functionalization.

For instance, the reaction of 6-aminonicotinates with guanidine (B92328) can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. nih.gov The methyl ester at the 3-position can either participate directly in the cyclization or be hydrolyzed to the corresponding carboxylic acid to facilitate different cyclization pathways. The tert-butyl group enhances the solubility of the intermediate in organic solvents, often facilitating cleaner reactions and simpler purification protocols.

Furthermore, the pyridine (B92270) nitrogen and the amino group can be involved in cyclization reactions with various reagents to form other fused systems like pyrrolopyridines and other complex polyheterocyclic structures. The specific reaction conditions and the choice of co-reagents dictate the final heterocyclic scaffold produced.

Scaffold for the Development of New Chemical Entities

The concept of a "scaffold" is central to modern medicinal chemistry, referring to a core molecular structure upon which various substituents can be appended to create a library of new chemical entities (NCEs) for biological screening. This compound serves as an excellent scaffold due to its modifiable functional groups and its presence in known bioactive molecules.

The tert-butylamino group and the methyl ester provide two distinct points for diversification. The amino group, after potential de-protection of the tert-butyl group, can be acylated, alkylated, or engaged in other nitrogen-based coupling reactions to introduce a wide array of side chains. Similarly, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other functionalities through well-established synthetic protocols.

This scaffold is particularly relevant in the development of kinase inhibitors. ed.ac.ukmdpi.com Many approved and investigational kinase inhibitors feature a substituted pyridine or pyrimidine (B1678525) core that interacts with the hinge region of the kinase active site. The 6-aminopyridine moiety of this compound can mimic this key interaction, making it a valuable starting point for the design of novel inhibitors. By systematically modifying the substituents at the 3 and 6-positions, medicinal chemists can explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

The use of existing drug scaffolds as a starting point for the development of new antimicrobials is also a growing area of research. nih.gov The structural motifs present in this compound could be exploited in a similar fashion to generate novel antibacterial or antifungal agents.

Methodological Advancements in Nicotinate-Mediated Synthesis

The utility of this compound and its derivatives has spurred advancements in synthetic methodologies aimed at improving the efficiency, selectivity, and scope of nicotinate-mediated reactions. These advancements often focus on the development of novel catalytic systems and one-pot procedures for the construction of complex molecules.

Recent trends in heterocyclic synthesis emphasize the use of multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation, leading to increased efficiency and reduced waste. nih.gov The functional group arrangement in this compound makes it an ideal substrate for the design of novel MCRs to rapidly assemble diverse heterocyclic libraries.

Moreover, modern synthetic chemistry is increasingly focused on the development of green and sustainable processes. rsc.org This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. Research in this area may lead to new, more efficient methods for the synthesis and derivatization of this compound, further enhancing its value as a synthetic intermediate. The development of robust synthetic routes that can be scaled up for industrial production is also a key area of focus, particularly for compounds with demonstrated therapeutic potential. google.com

The table below summarizes the key reactive sites of this compound and their potential transformations, highlighting its versatility in advanced chemical synthesis.

| Reactive Site | Potential Transformations | Resulting Functionality |

| 6-Amino Group | Acylation, Alkylation, Cyclization with 1,3-dielectrophiles | Amides, Secondary/Tertiary Amines, Fused Pyrimidines |

| 3-Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Alcohols |

| Pyridine Ring | Electrophilic Aromatic Substitution, Metal-catalyzed Cross-coupling | Functionalized Pyridines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.